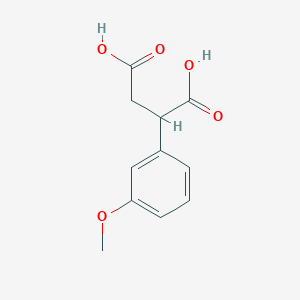

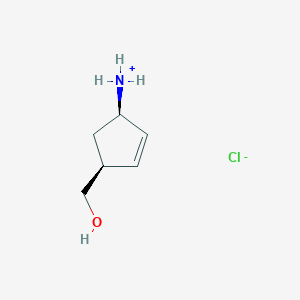

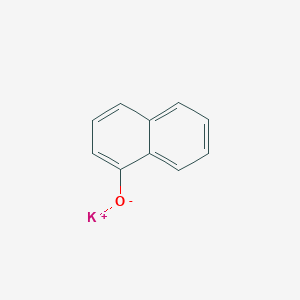

![molecular formula C35H57NO2 B107940 2-氨基-2-[2-[4-辛基-2-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇 CAS No. 851039-25-3](/img/structure/B107940.png)

2-氨基-2-[2-[4-辛基-2-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Immunological Activity

The synthesis of 2-substituted 2-aminopropane-1,3-diols has been explored with the aim of discovering compounds with immunosuppressive properties. The introduction of a phenyl ring into the alkyl chain of the lead compound has shown that the position of this ring is crucial for the compound's potency. Specifically, a two-carbon length between the quaternary carbon atom and the phenyl ring was found to be most effective. The absolute configuration at the quaternary carbon also plays a significant role, with the (pro-S)-hydroxymethyl group being essential for potent activity. Among the synthesized compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride demonstrated considerable immunosuppressive activity, suggesting its potential use in organ transplantation .

Synthesis of Functional Cyclic Carbonate Monomers

A versatile platform for synthesizing aliphatic cyclic carbonate monomers has been developed using 2-amino-1,3-propane diols. A two-step strategy was employed, starting with the chemo-selective reaction of the amino group with various electrophiles to create functional diol intermediates. These intermediates were then cyclized to produce functional aliphatic six-membered cyclic carbonate monomers. This method allows for the concurrent installation of two different functional groups, which can be leveraged to create functional biodegradable polymers for biomedical and environmentally friendly applications .

Synthesis of Polyimide Monomer

The synthesis of the polyimide monomer 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane was achieved through a condensation reaction between m-dinitrobenzene and bisphenol A, followed by reduction with hydrazine hydrate. The resulting product exhibited high purity and its structure was confirmed through various analytical techniques. This monomer is a potential candidate for the production of high-performance polyimide materials .

Antimicrobial Additives for Lubricating Oils

New aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane were synthesized and evaluated as antimicrobial additives for lubricating oils. The synthesis involved the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol with formaldehyde and secondary amines. The compounds were tested against bacteria and fungi, showing effective suppression of microbial activity, which indicates their potential as antiseptic substances and additives to enhance the microbial resistance of lubricating oils .

科学研究应用

癌症治疗

2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇盐酸盐,通常称为FTY720,已被确认为一种有效的免疫抑制剂,并获批用于治疗多发性硬化症。除了其免疫抑制作用外,FTY720在各种癌症模型中展现出显著的抗肿瘤功效。其细胞毒作用似乎涉及与S1PR无关的机制,这表明在癌症治疗中可能有潜在应用,超越了其已知的免疫抑制特性 (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013)。

可生物降解塑料

从发酵液中分离生物产生的二醇,如1,3-丙二醇,占微生物生产可生物降解塑料总成本的重要部分。修志龙和A.曾(2008)的综述强调了1,3-丙二醇在可生物降解塑料开发中的重要性,以及减少生产成本的高效回收和纯化方法的需求,潜在受益于类似2-氨基-2-[2-[4-辛基-2-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇的化合物的化学结构 (Zhi-Long Xiu, A. Zeng, 2008)。

环境应用

2-氨基-2-[2-[4-辛基-2-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇的结构可能启发新的生物降解和环境修复策略。特别是,乙基叔丁基醚(ETBE)生物降解研究表明,能够降解类似复杂有机化合物的微生物群落可以应用于环境污染物,表明FTY720衍生物在生物修复实践中的潜在用途 (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020)。

先进材料合成

关于从氯醛和取代苯胺反应中衍生的新型取代2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成和结构性质的研究,展示了类似2-氨基-2-[2-[4-辛基-2-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇这样的复杂分子在合成具有潜在应用于制药、先进材料和化学传感器的材料方面的多样性 (R. Issac, J. Tierney, 1996)。

化工行业应用

该化合物在化工行业中影响催化剂和工艺发展的潜力,特别是在丙烷脱氢合成丙烯的过程中,使用基于铂的催化剂。对于增强催化活性的载体和助剂的作用,如对类似复杂有机化合物的研究所示,可以为更高效的工业过程的发展提供信息 (M. Martino, E. Meloni, G. Festa, V. Palma, 2021)。

属性

IUPAC Name |

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVJMONXMLQUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Octylphenethyl)-fingolimod | |

CAS RN |

851039-25-3 |

Source

|

| Record name | 2-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

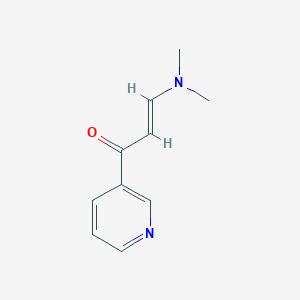

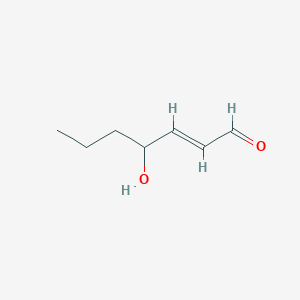

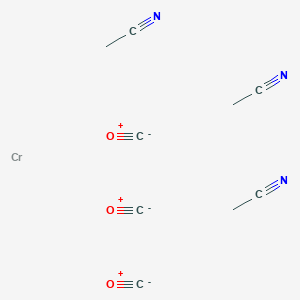

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)